molecular formula C15H12BrN3O2 B12020114 2-(2-(3-Bromobenzylidene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 357207-59-1

2-(2-(3-Bromobenzylidene)hydrazino)-2-oxo-N-phenylacetamide

Cat. No.: B12020114
CAS No.: 357207-59-1
M. Wt: 346.18 g/mol
InChI Key: DGAHMBPMWNUEAK-LICLKQGHSA-N
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Description

2-(2-(3-Bromobenzylidene)hydrazino)-2-oxo-N-phenylacetamide is an organic compound with the molecular formula C16H14BrN3O2 It is a derivative of hydrazine and is characterized by the presence of a bromobenzylidene group attached to a hydrazino moiety, which is further connected to an oxoacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Bromobenzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-phenylglycine in the presence of an appropriate catalyst to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Bromobenzylidene)hydrazino)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the benzylidene moiety .

Scientific Research Applications

2-(2-(3-Bromobenzylidene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(3-Bromobenzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-Bromobenzylidene)hydrazino)-2-oxo-N-phenylacetamide is unique due to its specific substitution pattern and the presence of the bromobenzylidene group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

357207-59-1

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C15H12BrN3O2/c16-12-6-4-5-11(9-12)10-17-19-15(21)14(20)18-13-7-2-1-3-8-13/h1-10H,(H,18,20)(H,19,21)/b17-10+

InChI Key

DGAHMBPMWNUEAK-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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